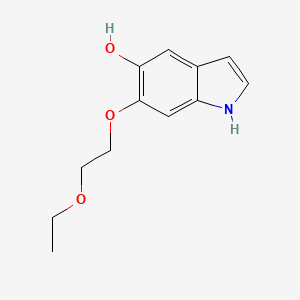

6-(2-Ethoxyethoxy)-1H-indol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

6-(2-ethoxyethoxy)-1H-indol-5-ol |

InChI |

InChI=1S/C12H15NO3/c1-2-15-5-6-16-12-8-10-9(3-4-13-10)7-11(12)14/h3-4,7-8,13-14H,2,5-6H2,1H3 |

InChI Key |

VPESYSUXRLXYSU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=C(C=C2C=CNC2=C1)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of 6 2 Ethoxyethoxy 1h Indol 5 Ol

Regioselective Functionalization of the Indole (B1671886) Core

The indole core, with its reactive nitrogen and specific carbon positions, is a prime target for functionalization. The regioselectivity of these reactions is intricately influenced by the electronic effects of the existing substituents.

The nitrogen atom of the indole ring (N-1) is a common site for alkylation and acylation, which can significantly alter the compound's properties.

N-Alkylation: The introduction of an alkyl group at the N-1 position is a fundamental transformation for modifying the electronic and steric properties of the indole. Typical conditions for N-alkylation involve the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. For instance, treatment with sodium hydride (NaH) and an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) would be expected to yield the corresponding N-alkylated derivative. The general conditions for N-alkylation of indoles are well-established. nih.govbeilstein-journals.org

N-Acylation: Similarly, N-acylation can be achieved to introduce an acyl group, often serving as a protecting group or to modulate biological activity. Standard acylation conditions, such as reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine, would likely lead to the desired N-acyl product. More recent methods have also explored the use of thioesters as a stable acyl source for the chemoselective N-acylation of indoles. beilstein-journals.org

| Reaction | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF) | 1-Alkyl-6-(2-ethoxyethoxy)-1H-indol-5-ol |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | 1-Acyl-6-(2-ethoxyethoxy)-1H-indol-5-ol |

The phenolic hydroxyl group at the C-5 position is another key handle for derivatization, allowing for the introduction of various functionalities through O-alkylation and O-acylation.

O-Alkylation: Ether derivatives can be synthesized by the O-alkylation of the phenolic hydroxyl group. The Williamson ether synthesis, employing a base to deprotonate the phenol (B47542) followed by reaction with an alkyl halide, is a classic and reliable method. Given the presence of the acidic indole N-H, careful selection of the base and reaction conditions would be crucial to achieve selective O-alkylation.

O-Acylation: Esterification of the phenolic hydroxyl group is another important modification. This can be readily accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a suitable base. Photocatalytic methods for the specific acylation of phenolic hydroxyl groups using aldehydes have also been reported, offering a mild alternative. nih.gov

| Reaction | Reagents and Conditions | Expected Product |

| O-Alkylation | Alkyl halide, Base, Solvent | 5-Alkoxy-6-(2-ethoxyethoxy)-1H-indole |

| O-Acylation | Acyl chloride/anhydride, Base | 5-Acyloxy-6-(2-ethoxyethoxy)-1H-indole |

The benzene (B151609) portion of the indole nucleus is activated towards electrophilic substitution by the combined electron-donating effects of the C-5 hydroxyl and C-6 ethoxyethoxy groups. The regioselectivity of these reactions is a subject of considerable interest.

Mannich Reaction: The Mannich reaction is a powerful tool for the aminomethylation of electron-rich aromatic compounds. For 5-hydroxyindoles, the Mannich reaction typically occurs at the C-4 position. beilstein-journals.org The presence of the C-6 alkoxy group is expected to further activate the ring, potentially influencing the rate and yield of the reaction. The reaction involves an amine, formaldehyde (B43269), and the indole substrate, often under acidic or basic conditions.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride. wikipedia.orgambeed.comorganic-chemistry.org While indoles generally undergo formylation at the C-3 position, the strong activating effect of the 5-hydroxy and 6-alkoxy groups could potentially direct the formylation to the benzenoid part of the ring, likely at the C-4 or C-7 position. The precise outcome would depend on the specific reaction conditions and the interplay of the directing effects of the substituents.

| Reaction | Reagents and Conditions | Expected Product |

| Mannich Reaction | Formaldehyde, Secondary amine, Acid/Base catalyst | 4-(Aminomethyl)-6-(2-ethoxyethoxy)-1H-indol-5-ol |

| Vilsmeier-Haack Reaction | DMF, POCl₃, then H₂O | 4-Formyl- or 7-Formyl-6-(2-ethoxyethoxy)-1H-indol-5-ol |

Modifications of the Ethoxyethoxy Side Chain

The ethoxyethoxy side chain at the C-6 position provides further opportunities for chemical modification, particularly at its terminal hydroxyl group.

The primary alcohol at the terminus of the ethoxyethoxy chain can undergo a variety of standard alcohol reactions.

Oxidation: Oxidation of the terminal hydroxyl group could yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely produce the aldehyde, while stronger agents such as potassium permanganate (B83412) (KMnO₄) could lead to the carboxylic acid. Side-chain oxidations of alkyl groups attached to aromatic rings are well-documented. libretexts.org

Esterification and Etherification: The terminal hydroxyl group can be readily esterified with carboxylic acids or their derivatives, or etherified with alkyl halides under appropriate conditions, similar to the derivatization of the phenolic hydroxyl group but with potentially different reactivity profiles.

| Reaction | Reagents and Conditions | Expected Product |

| Oxidation (to aldehyde) | PCC, CH₂Cl₂ | 6-(2-(2-Oxoethoxy)ethoxy)-1H-indol-5-ol |

| Oxidation (to acid) | KMnO₄, heat | 2-(2-((5-Hydroxy-1H-indol-6-yl)oxy)ethoxy)acetic acid |

| Esterification | Carboxylic acid, Acid catalyst | 2-(2-((5-Hydroxy-1H-indol-6-yl)oxy)ethoxy)ethyl ester |

| Etherification | Alkyl halide, Base | 6-(2-(2-Alkoxyethoxy)ethoxy)-1H-indol-5-ol |

The terminal hydroxyl group of the ethoxyethoxy side chain can serve as a starting point for the synthesis of more complex polyether structures.

Chain Extension: The side chain can be extended by reacting the terminal alcohol with ethylene (B1197577) oxide in the presence of a base, a process known as ethoxylation. This would add additional ethoxy units to the chain, creating a longer polyether side chain. 2-(2-Ethoxyethoxy)ethanol itself is produced by the ethoxylation of ethanol. wikipedia.org

Synthesis of Branched Derivatives: Branched polyether derivatives could potentially be synthesized by first converting the terminal hydroxyl group to a better leaving group (e.g., a tosylate) and then reacting it with a branched diol or polyol. Alternatively, reaction with branched olefins in the presence of an acid catalyst has been shown to be an effective method for the O-alkylation of phenols, a strategy that could potentially be adapted for the side chain. osti.gov

| Reaction | Reagents and Conditions | Expected Product |

| Chain Extension | Ethylene oxide, Base | 6-(2-(2-(2-Ethoxyethoxy)ethoxy)ethoxy)-1H-indol-5-ol and higher oligomers |

| Branched Ether Synthesis | Tosylation followed by reaction with a branched diol/polyol | 6-(2-(2-(Branched alkoxy)ethoxy)ethoxy)-1H-indol-5-ol |

Scaffold Diversification through Post-Synthetic Elaboration

The strategic functionalization of the 6-(2-Ethoxyethoxy)-1H-indol-5-ol core is pivotal for exploring the chemical space around this pharmacophore. The electron-donating nature of the hydroxyl and alkoxy groups enhances the nucleophilicity of the indole ring, making it amenable to a variety of electrophilic substitution reactions. Concurrently, the presence of the N-H proton and the phenolic hydroxyl group provides handles for substitution and coupling reactions.

Key to the diversification of this scaffold are reactions that introduce new functional groups or ring systems at various positions of the indole nucleus. Classic electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack and Mannich reactions, are well-established methods for introducing formyl and aminomethyl groups, respectively, typically at the electron-rich C3 position of the indole. The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium species, which is then attacked by the nucleophilic indole. Similarly, the Mannich reaction involves the condensation of an active hydrogen compound (the indole) with formaldehyde and a secondary amine to yield a Mannich base. These functionalized intermediates serve as versatile precursors for further transformations.

Modern cross-coupling methodologies, including the Suzuki, Heck, and Sonogashira reactions, offer powerful tools for the late-stage functionalization of the indole scaffold. These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents. For instance, conversion of the phenolic hydroxyl group to a triflate (trifluoromethanesulfonyl) leaving group can facilitate cross-coupling reactions at the C5 position. Halogenation of the indole ring at specific positions can also provide a handle for subsequent cross-coupling.

The following table summarizes selected post-synthetic modifications that can be applied to the this compound scaffold for the purpose of diversification. These transformations are based on established reactivity principles of substituted indoles and related electron-rich aromatic systems.

Table 1: Post-Synthetic Elaboration Strategies for this compound

| Transformation | Reagents and Conditions | Target Position(s) | Resulting Functional Group/Scaffold |

| Vilsmeier-Haack Reaction | POCl₃, DMF | C3 | Formyl (-CHO) |

| Mannich Reaction | Formaldehyde, Dimethylamine, Acetic Acid | C3 | Dimethylaminomethyl (-CH₂N(CH₃)₂) |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N1 | N-Alkyl |

| O-Alkylation/Acylation | Alkyl/Acyl halide, Base | C5-OH | Ether/Ester |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C2, C3, C4, C7 | Bromo/Chloro |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C5 (from triflate) or Halogenated positions | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C5 (from triflate) or Halogenated positions | Alkynyl |

Detailed research findings on closely related 5-hydroxyindole (B134679) derivatives have demonstrated the feasibility of such transformations. For example, the derivatization of ethyl 5-hydroxyindole-3-carboxylates has been successfully achieved through modifications at the N1 and C2 positions, underscoring the synthetic tractability of this class of compounds. The introduction of various substituents at these positions has been shown to significantly influence the biological activity of the resulting molecules.

The strategic application of these and other synthetic methodologies allows for the systematic exploration of the chemical space around the this compound scaffold. The resulting library of diversified compounds can then be evaluated to establish comprehensive structure-activity relationships, ultimately guiding the design of new molecules with optimized properties.

No Publicly Available Research Data for this compound

A comprehensive search of scientific databases and scholarly articles has revealed no publicly available research detailing the advanced spectroscopic and chromatographic characterization of the chemical compound this compound.

Despite a thorough investigation for data pertaining to its nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and gas chromatography-mass spectrometry (GC-MS) analysis, no specific experimental findings, data tables, or detailed research reports for this particular molecule could be located.

Consequently, the requested article, which was to be structured around the advanced analytical characterization of this compound, cannot be generated at this time due to the absence of the necessary scientific information. The required sections and subsections, including detailed discussions on ¹H NMR, ¹³C NMR, 2D NMR techniques, high-resolution mass spectrometry (HRMS), and GC-MS for volatile byproducts, are contingent on the availability of such research data.

Further investigation would be required to determine if this compound is a novel substance that has not yet been synthesized or characterized, or if data exists in proprietary databases that are not publicly accessible. Without peer-reviewed and published research, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and verifiability.

Advanced Spectroscopic and Chromatographic Characterization Research

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy provides a detailed fingerprint of the molecular structure of 6-(2-Ethoxyethoxy)-1H-indol-5-ol, revealing the characteristic vibrational modes of its constituent functional groups.

Infrared (IR) Spectroscopy:

Key expected IR absorption bands include:

N-H Stretching: A prominent band is anticipated in the region of 3400-3300 cm⁻¹, characteristic of the N-H stretching vibration of the indole (B1671886) ring. researchgate.net This band provides clear evidence of the heterocyclic amine functionality.

O-H Stretching: A broad band is expected in the 3500-3200 cm⁻¹ region, arising from the stretching vibration of the hydroxyl group. The broadness of this band is typically due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are expected to appear around 3100-3000 cm⁻¹. researchgate.net Aliphatic C-H stretching from the ethoxyethoxy group will likely be observed in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indole ring are predicted to produce strong bands in the 1620-1450 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibrations of the ether linkages in the ethoxyethoxy group are anticipated to give rise to strong bands in the 1260-1000 cm⁻¹ range.

C-H Bending: Bending vibrations for the C-H bonds of the aromatic ring and the aliphatic chain will appear in the fingerprint region below 1500 cm⁻¹. researchgate.net

Raman Spectroscopy:

Raman spectroscopy offers complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be sensitive to the vibrations of the indole ring system.

Key expected Raman bands include:

Indole Ring Breathing Modes: Strong Raman signals are characteristic of the in-phase breathing and stretching modes of the indole ring, often appearing in the 750-950 cm⁻¹ range. researchgate.net

Aromatic C-H Stretching: Similar to IR, C-H stretching bands will be present, though their intensities may differ.

C=C Stretching: The aromatic C=C stretching vibrations will also be prominent in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, enabling the identification and structural confirmation of this compound.

Interactive Table: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |

| N-H Stretch | 3400-3300 | 3400-3300 | Indole N-H |

| O-H Stretch | 3500-3200 (broad) | 3500-3200 (weak) | Phenolic O-H |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Indole C-H |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Ethoxyethoxy C-H |

| Aromatic C=C Stretch | 1620-1450 | 1620-1450 | Indole Ring |

| C-O Stretch | 1260-1000 | 1260-1000 | Ether Linkage |

| Indole Ring Breathing | Weak/Variable | 750-950 (strong) | Indole Ring |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Characteristics

Electronic spectroscopy probes the electronic transitions within the molecule, providing insights into its chromophoric system and fluorescence properties.

UV-Visible Absorption Spectroscopy:

The UV-visible absorption spectrum of this compound is dominated by the electronic transitions of the indole chromophore. The indole ring system typically exhibits two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov

¹Lₐ Band: This transition is expected to appear at a longer wavelength, generally in the range of 270-290 nm. nih.gov The position of this band is sensitive to the nature and position of substituents on the indole ring. The presence of the electron-donating hydroxyl and ethoxyethoxy groups is likely to cause a bathochromic (red) shift of this band compared to unsubstituted indole. nih.govcore.ac.uk

¹Lₑ Band: A more intense absorption band is expected at a shorter wavelength, typically around 210-230 nm.

The solvent environment can also influence the absorption spectrum. In polar solvents, hydrogen bonding with the hydroxyl and indole N-H groups can lead to shifts in the absorption maxima. core.ac.uk

Fluorescence Spectroscopy:

Indole and its derivatives are well-known for their fluorescent properties. Upon excitation at an appropriate wavelength (typically corresponding to the ¹Lₐ absorption band), this compound is expected to exhibit fluorescence emission.

Emission Maximum: The fluorescence emission maximum is anticipated to be in the range of 330-360 nm. aatbio.comnih.gov The exact position of the emission peak is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net In more polar solvents, a significant Stokes shift (the difference between the absorption and emission maxima) is expected due to solvent relaxation around the excited state dipole moment. nih.gov

Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, will depend on the molecular structure and the solvent environment. The presence of the hydroxyl and ethoxyethoxy groups may influence the quantum yield.

The fluorescence characteristics of this compound make it a potential candidate for use as a fluorescent probe in various applications.

Interactive Table: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopic Parameter | Expected Wavelength Range (nm) | Notes |

| UV Absorption (¹Lₐ) | 270-290 | Position influenced by substituents and solvent. |

| UV Absorption (¹Lₑ) | 210-230 | Generally more intense than the ¹Lₐ band. |

| Fluorescence Emission | 330-360 | Highly dependent on solvent polarity. |

Advanced Chromatographic Methodologies

Chromatographic techniques are essential for the purification, isolation, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of indole derivatives. nih.govmdpi.comnih.gov A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this compound.

Stationary Phase: A C18 or C8 bonded silica (B1680970) column is typically used for the separation of indoles. mdpi.com These non-polar stationary phases provide good retention and separation based on the hydrophobicity of the analytes.

Mobile Phase: The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. nih.govmdpi.com A gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating the target compound from impurities with different polarities.

Detection: UV detection is the most common method for indoles, with the wavelength set at or near the absorption maximum of the indole chromophore (around 280 nm). pubcompare.ai Fluorescence detection can also be employed for higher sensitivity and selectivity. nih.gov

This HPLC method would be suitable for assessing the purity of synthesized this compound and for its preparative isolation.

For highly polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. thermofisher.comnih.govresearchgate.net Given the presence of the polar hydroxyl and ethoxyethoxy groups, this compound is a good candidate for HILIC analysis.

Stationary Phase: A polar stationary phase, such as bare silica or a silica-based material with bonded polar functional groups (e.g., amide, diol), would be used. nih.gov

Mobile Phase: The mobile phase in HILIC is typically a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of an aqueous buffer. thermofisher.comnih.gov The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.

Advantages: HILIC can provide different selectivity compared to RP-HPLC and is particularly advantageous for separating polar compounds from a complex matrix. It is also highly compatible with mass spectrometry detection due to the high organic content of the mobile phase, which enhances ionization efficiency. nih.gov

The application of HILIC would be beneficial for the detailed profiling of polar metabolites related to this compound in various samples.

Non Biological Scientific and Industrial Applications of 6 2 Ethoxyethoxy 1h Indol 5 Ol

Applications as Advanced Building Blocks in Organic Synthesis

The utility of 6-(2-ethoxyethoxy)-1H-indol-5-ol as a versatile building block in organic synthesis is an area of active investigation. Its bifunctional nature, possessing both a reactive indole (B1671886) core and a flexible ethoxyethoxy side chain, makes it an attractive starting material for the construction of more complex molecules.

Precursors for the Synthesis of Complex Organic Molecules

Information regarding the direct use of this compound as a precursor for a broad range of complex organic molecules is not extensively documented in publicly available scientific literature. However, the indole-5-ol substructure is a key component in various biologically active natural products and synthetic compounds. It is plausible that this compound could serve as a synthon for molecules where the ethoxyethoxy group imparts desirable properties such as increased solubility or altered pharmacokinetic profiles. The synthesis of related indole derivatives often involves multi-step sequences where functionalized indoles are key intermediates.

Reagents in Diverse Chemical Transformations (e.g., Substitution, Addition, Condensation Reactions)

The chemical reactivity of this compound allows it to participate in a variety of chemical transformations. The indole ring system is known to undergo electrophilic substitution reactions, primarily at the C3 position. The phenolic hydroxyl group at the 5-position can undergo O-alkylation, O-acylation, or be used in coupling reactions. The secondary amine of the indole can be N-functionalized.

While specific examples utilizing this compound in a wide array of substitution, addition, and condensation reactions are not readily found in the literature, the general reactivity of the indole-5-ol moiety suggests its potential in such transformations. For instance, the hydroxyl group could direct ortho-lithiation, enabling further functionalization of the benzene (B151609) ring.

Role in Polymer Science and Material Chemistry

The incorporation of functional small molecules into polymers is a common strategy to develop new materials with tailored properties.

Utilization as Components in Polymer Synthesis

There is currently no specific information available in scientific literature detailing the use of this compound as a monomer or component in polymer synthesis. In principle, the hydroxyl and secondary amine functionalities could be exploited for its incorporation into polyester (B1180765) or polyamide backbones, respectively. The ethoxyethoxy side chain could influence the thermal properties and solubility of the resulting polymer.

Applications in Modified Oligonucleotide Synthesis

A significant potential application of this compound lies in the synthesis of modified oligonucleotides. These synthetic nucleic acid fragments with altered backbones, sugars, or bases are crucial tools in molecular biology and are being developed as therapeutics.

The structure of this compound makes it a candidate for use as a non-canonical base or a linker. The indole ring can function as a universal base or a fluorescent probe, while the ethoxyethoxy group can act as a flexible spacer arm to attach other functionalities. The synthesis of oligonucleotides is a well-established solid-phase process that involves the sequential addition of phosphoramidite-activated nucleosides. A phosphoramidite (B1245037) derivative of this compound would be required for its incorporation into a growing oligonucleotide chain.

The general process for incorporating such a modified unit involves:

Phosphoramidite Synthesis: The primary hydroxyl group of this compound would be protected, and the secondary hydroxyl group (phenolic) would be reacted with a phosphitylating agent to generate the phosphoramidite monomer.

Solid-Phase Synthesis: The modified phosphoramidite is then coupled to the 5'-hydroxyl of a support-bound oligonucleotide chain.

Deprotection and Cleavage: After the full-length oligonucleotide is synthesized, the protecting groups are removed, and the modified oligonucleotide is cleaved from the solid support.

The table below outlines the key steps in solid-phase oligonucleotide synthesis where a modified building block like this compound phosphoramidite could be introduced.

| Step | Description | Reagents/Conditions |

| 1. Detritylation | Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. | Trichloroacetic acid in dichloromethane |

| 2. Coupling | Addition of the phosphoramidite monomer (e.g., the phosphoramidite of this compound) to the free 5'-hydroxyl group. | Phosphoramidite, activator (e.g., tetrazole) |

| 3. Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. | Acetic anhydride (B1165640), N-methylimidazole |

| 4. Oxidation | Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. | Iodine, water, pyridine (B92270) |

| Repeat | Steps 1-4 are repeated until the desired oligonucleotide sequence is assembled. | |

| 5. Cleavage and Deprotection | Release of the oligonucleotide from the solid support and removal of all protecting groups. | Concentrated ammonium (B1175870) hydroxide |

Contributions to Analytical Chemistry Methodologies

Currently, there is no specific information available in the scientific literature regarding the application of this compound in the development of analytical chemistry methodologies. Its potential as a fluorescent tag, due to the indole moiety, could be explored for use in chromatography or sensing applications, but this remains a hypothetical application at this time.

Development of Reference Standards for Chemical Analysis

The development of a certified reference standard for this compound is a critical process for ensuring the accuracy and reliability of its analytical measurements. Reference standards are materials of high purity and well-characterized properties used for calibration, identification, and quantification in various analytical techniques. labsertchemical.comspectroscopyonline.com The establishment of such a standard for this compound would follow a rigorous and well-documented procedure, generally in accordance with international guidelines such as those from ISO 17034 and ISO/IEC 17025. atomscientific.comcpachem.comsigmaaldrich.com

The process commences with the synthesis of a high-purity batch of the compound. Various synthetic routes for indole derivatives are available, often involving classical methods like the Fischer, Bartoli, or Nenitzescu indole synthesis, or more modern cross-coupling strategies. nih.govorganic-chemistry.org For a substituted indole like this compound, a potential synthetic pathway could involve the coupling of appropriately substituted precursors, followed by purification steps such as flash chromatography or recrystallization to achieve the desired high purity, ideally 99.5% or greater for use in quantitative assays. who.intamazonaws.com

Once a candidate material is prepared, it undergoes extensive characterization to confirm its identity and determine its purity. A battery of analytical techniques is employed for this purpose. The identity of the compound is unequivocally confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify functional groups. researchgate.netresearchgate.net

The final step is the certification process, where the characterization data is thoroughly reviewed by a certifying body. who.intwho.int If the data meets all requirements, a certificate of analysis is issued, detailing the compound's identity, purity with an associated uncertainty value, and recommended storage conditions. This certified reference material can then be used by analytical laboratories for various purposes, including method validation, quality control, and as a calibrant in the analysis of samples containing this compound.

Table 1: General Steps in the Development of a Chemical Reference Standard for this compound

| Step | Description | Analytical Techniques Employed |

| 1. Synthesis and Purification | A high-purity batch of the compound is synthesized and purified. | Chemical synthesis, Flash Chromatography, Recrystallization |

| 2. Identity Confirmation | The chemical structure is unequivocally confirmed. | NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), IR Spectroscopy |

| 3. Purity Assessment | The presence and quantity of any impurities are determined. | HPLC, GC, Karl Fischer Titration, Headspace GC-MS |

| 4. Certification | The analytical data is reviewed, and a certificate of analysis is issued. | Data review by a certifying body |

Environmental Chemistry Contexts: Indole Derivatives in Atmospheric Chemistry Studies

Indole and its derivatives are a class of volatile organic compounds (VOCs) that are of growing interest in atmospheric chemistry. labsertchemical.comatomscientific.com These compounds are emitted into the atmosphere from various natural and anthropogenic sources. While specific emission data for this compound is not available, the general class of indole derivatives is known to be released from sources such as the flowering of certain plants and various industrial processes. labsertchemical.com

Once in the atmosphere, indole derivatives can participate in a series of chemical reactions that influence air quality and atmospheric composition. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), and it is expected that indole derivatives, including this compound, would react with •OH. atomscientific.comnih.gov Computational studies on the parent indole molecule have shown that the reaction with •OH is rapid, with •OH addition to the pyrrole (B145914) ring being the dominant pathway. atomscientific.com This reaction initiates a cascade of further reactions.

In addition to •OH, indole derivatives can also react with other atmospheric oxidants such as the nitrate (B79036) radical (NO₃) during nighttime and chlorine atoms (•Cl) in marine or polluted urban environments. atomscientific.comnih.gov The reaction of indole with •Cl can proceed via both addition to the aromatic ring and hydrogen abstraction from the N-H group. atomscientific.com

The oxidation of indole derivatives leads to the formation of a variety of products, including organonitrates, alkoxy radicals, and hydroperoxides. atomscientific.comnih.gov These products can have several atmospheric implications. Some of the oxidation products may partition into the aerosol phase, contributing to the formation and growth of secondary organic aerosol (SOA), which can affect climate and visibility. Furthermore, the atmospheric chemistry of nitrogen-containing organic compounds like indole derivatives is of interest due to the potential, though not always realized, for the formation of nitrogen-containing pollutants such as nitrosamines, depending on the specific reaction pathways and ambient conditions. labsertchemical.comatomscientific.com However, studies on indole itself have indicated that its oxidation may not lead to the formation of carcinogenic nitrosamines, distinguishing it from some other amines. atomscientific.com

Studying the atmospheric chemistry of specific indole derivatives like this compound would require laboratory-based smog chamber experiments or computational chemistry studies to determine its reaction rates with key atmospheric oxidants and to identify its specific oxidation products. Such studies would help to better understand its atmospheric lifetime and its potential contribution to air quality issues.

Table 2: Potential Atmospheric Reactions of Indole Derivatives

| Reactant | Primary Atmospheric Oxidant | Potential Products | Atmospheric Significance |

| Indole Derivative | Hydroxyl Radical (•OH) | Alkoxy radicals, Hydroperoxides | Contribution to Secondary Organic Aerosol (SOA) formation |

| Indole Derivative | Nitrate Radical (NO₃) | Organonitrates | Alteration of atmospheric nitrogen cycle |

| Indole Derivative | Chlorine Atom (•Cl) | Chlorinated intermediates | Impact in marine and polluted environments |

Q & A

Q. What are the optimal synthetic routes for 6-(2-ethoxyethoxy)-1H-indol-5-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of indole derivatives typically involves functionalization of the indole core. For this compound:

- Step 1: Start with 5-hydroxyindole derivatives. Introduce the ethoxyethoxy group via alkylation using 2-ethoxyethyl bromide or Mitsunobu reaction with 2-(2-ethoxyethoxy)ethanol.

- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature). Polar aprotic solvents like DMF or acetonitrile may enhance nucleophilic substitution .

- Step 3: Purify using column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor purity via HPLC or LC-MS.

Key Considerations: Catalytic reduction (e.g., Pd/C) may stabilize intermediates, while protecting groups (e.g., Boc for -OH) can prevent side reactions .

Q. How can the stability of this compound be assessed under varying experimental conditions?

Methodological Answer:

- Degradation Studies: Incubate the compound in buffers (pH 2–9) at 25–40°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Ethoxyethoxy groups may hydrolyze under acidic/alkaline conditions, requiring pH 7.4 (physiological) for biological assays .

- Light Sensitivity: Expose to UV/visible light (300–700 nm) and analyze photodegradation products using NMR or HRMS.

- Storage Recommendations: Store in amber vials at -20°C under inert gas (N₂/Ar) to minimize oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: ¹H and ¹³C NMR confirm substitution patterns. The ethoxyethoxy group shows characteristic signals: δ ~3.5–3.7 ppm (OCH₂CH₂O) and δ ~1.2 ppm (CH₃ of ethoxy) .

- FT-IR: Look for -OH stretch (~3200 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).

- Mass Spectrometry: ESI-MS in positive ion mode provides molecular ion [M+H]⁺. High-resolution MS confirms molecular formula (e.g., C₁₃H₁₇NO₃) .

Advanced Research Questions

Q. How does the ethoxyethoxy substituent influence the compound’s solubility, bioavailability, and interaction with biological targets?

Methodological Answer:

- Solubility: Ethoxyethoxy groups enhance hydrophilicity. Measure logP via shake-flask method or computational tools (e.g., ChemAxon). Compare with analogs lacking the substituent .

- Bioavailability: Perform Caco-2 cell permeability assays. The substituent may improve absorption by mimicking endogenous ether lipids .

- Target Interactions: Use molecular docking (AutoDock Vina) to predict binding to enzymes (e.g., COX-2) or receptors. Validate with SPR or ITC to quantify binding affinity .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media). Test against positive controls (e.g., indomethacin for COX-2 inhibition) .

- Metabolite Interference: Incubate with liver microsomes (human/rat) to identify active metabolites (e.g., glucuronides) that may confound results .

- Structure-Activity Relationship (SAR): Syntize analogs (e.g., varying ethoxyethoxy chain length) to isolate critical functional groups .

Q. How can computational methods predict the metabolic fate of this compound?

Methodological Answer:

- In Silico Tools: Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., O-dealkylation of ethoxyethoxy).

- Molecular Dynamics (MD): Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict oxidation pathways .

- Validation: Compare predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.